molecular formula C6H9Br B2612857 6-bromohex-2-yne CAS No. 55402-12-5

6-bromohex-2-yne

Cat. No.: B2612857
CAS No.: 55402-12-5
M. Wt: 161.042
InChI Key: SRGQSRAWFLVYQN-UHFFFAOYSA-N
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Description

6-Bromohex-2-yne is an organic compound with the molecular formula C6H9Br. It is a liquid at room temperature and is characterized by the presence of a bromine atom attached to a hex-2-yne backbone. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohex-2-yne can be synthesized through several methods. One common method involves the bromination of hex-2-yne. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then separated and purified using industrial distillation columns .

Chemical Reactions Analysis

Types of Reactions

6-Bromohex-2-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 6-Hydroxyhex-2-yne.

    Addition: 6-Bromohexane.

    Oxidation: 6-Hydroxyhex-2-yne.

Scientific Research Applications

6-Bromohex-2-yne is used in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, including anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-bromohex-2-yne involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds. The triple bond in hex-2-yne can undergo addition reactions, leading to the formation of saturated or partially saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromohex-2-yne is unique due to its triple bond, which provides distinct reactivity compared to similar compounds with double bonds. This makes it valuable in specific synthetic applications where the formation of alkynes is desired .

Biological Activity

6-Bromohex-2-yne is an alkyne compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C₆H₇Br
  • Molecular Weight: 171.03 g/mol
  • IUPAC Name: this compound

This compound is characterized by a bromine atom at the sixth carbon position and a triple bond between the second and third carbon atoms, contributing to its reactivity and biological potential.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The presence of the alkyne functional group allows for interactions with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways, particularly those involved in cancer cell proliferation and microbial growth.
  • Cell Membrane Disruption: The hydrophobic nature of the alkyne may facilitate its incorporation into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.
  • Receptor Modulation: this compound may interact with specific receptors in human cells, modulating signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit cell proliferation was attributed to its interference with the cell cycle, particularly at the G1 phase.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential. The following table summarizes key differences:

CompoundStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureYesYes
Hex-2-yneStructureModerateNo
5-Bromopent-1-yneStructureYesModerate

Case Studies

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent for bacterial infections.
  • Cancer Cell Line Study : A recent study evaluated the effects of this compound on HeLa cells. Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours.

Properties

IUPAC Name

6-bromohex-2-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGQSRAWFLVYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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